![molecular formula C13H15F3N2O3S B2629768 (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone CAS No. 2305533-49-5](/img/structure/B2629768.png)
(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential applications in cancer treatment. TAK-659 is a selective inhibitor of the spleen tyrosine kinase (Syk), a key regulator of B-cell receptor signaling, which is known to play a critical role in the development and progression of various B-cell malignancies.
Mecanismo De Acción
(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone is a selective inhibitor of Syk, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Syk is activated upon binding of the B-cell receptor to antigen, leading to downstream activation of various signaling pathways involved in cell proliferation, survival, and migration. (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone binds to the ATP-binding pocket of Syk, thereby inhibiting its kinase activity and downstream signaling.
Biochemical and Physiological Effects:
(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone has been shown to selectively inhibit Syk signaling in B-cells, leading to suppression of downstream pathways involved in cell proliferation, survival, and migration. In preclinical studies, (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone has been shown to induce apoptosis and inhibit tumor growth in various B-cell lymphoma and leukemia models. Furthermore, (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have minimal off-target effects and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone is its selectivity for Syk, which makes it a promising candidate for the treatment of various B-cell malignancies. Furthermore, (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have minimal off-target effects and is well-tolerated in animal models. However, one of the limitations of (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone is its relatively short half-life and rapid clearance, which may limit its efficacy in clinical settings.
Direcciones Futuras
For research on (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone include further preclinical studies to better understand its mechanisms of action and potential applications in cancer treatment. Additionally, clinical trials are currently underway to evaluate the safety and efficacy of (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone in patients with various B-cell malignancies. Other potential future directions include the development of more potent and selective Syk inhibitors, as well as combination therapies with other anti-cancer agents.
Métodos De Síntesis
The synthesis of (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone was first reported by researchers at Takeda Pharmaceutical Company Limited in 2014. The synthesis involves a multi-step process starting from commercially available starting materials, including 3-amino-6-methylpyridine-2,4-dione and 2-(trifluoromethyl)piperidine-1-carboxylic acid. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in cancer treatment, particularly in B-cell malignancies. Preclinical studies have shown that (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone exhibits potent anti-tumor activity in various B-cell lymphoma and leukemia models, both as a single agent and in combination with other anti-cancer agents. Furthermore, (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone has been shown to selectively inhibit Syk signaling in B-cells, leading to suppression of B-cell receptor signaling and downstream pathways involved in cell proliferation, survival, and migration.
Propiedades
IUPAC Name |
(6-methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c1-22(20,21)11-6-5-9(8-17-11)12(19)18-7-3-2-4-10(18)13(14,15)16/h5-6,8,10H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETNQBOELLSRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)N2CCCCC2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.